

Ls-104 pharmacokinetics and pharmacodynamics

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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

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An in-depth analysis of the pharmacokinetics and pharmacodynamics of RE104, a novel psychedelic prodrug, is detailed below. Publicly available information for a compound designated "**Ls-104**" is not available; this technical guide focuses on RE104, for which substantial research exists. RE104 is an investigational prodrug of the synthetic psychedelic 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[1][2]

Pharmacokinetics

RE104 is designed for rapid in-situ cleavage to its active metabolite, 4-OH-DiPT, ensuring good bioavailability of the active compound.[3] Preclinical and clinical studies have characterized the pharmacokinetic profile of RE104 and 4-OH-DiPT.

Preclinical Pharmacokinetics

Pharmacokinetic studies of RE104 have been conducted in rats, dogs, and nonhuman primates.[1] In Sprague-Dawley rats, after intravenous (IV) and subcutaneous (SC) administration of RE104, the prodrug was not detectable in plasma within 5 minutes, indicating complete and rapid metabolism to 4-OH-DiPT.[1] The half-life of 4-OH-DiPT was approximately 0.60 hours after IV administration and 0.67 hours after SC administration in rats.[1]

In dogs, the conversion of RE104 to 4-OH-DiPT was slower than in rats, and the prodrug was measurable in plasma samples following both IV and SC administration.[1] In nonhuman primates, RE104 was rapidly absorbed after IV and SC administration, with T_{max} values for 4-OH-DiPT plasma concentrations being less than or equal to 0.5 hours, indicating swift

conversion of the prodrug.[1] The mean terminal half-life of 4-OH-DiPT in nonhuman primates was 0.63 hours after IV dosing and 0.95 hours after SC dosing.[1]

Table 1: Preclinical Pharmacokinetic Parameters of 4-OH-DiPT following RE104 Administration

| Species | Route of Administration | Dose | Tmax (h) | t½ (h) |
|------------------|-------------------------|-----------|----------|--------|
| Rat | IV | 2 mg/kg | - | 0.60 |
| Rat | SC | 2 mg/kg | - | 0.67 |
| Nonhuman Primate | IV | 1 mg/kg | ≤ 0.5 | 0.63 |
| Nonhuman Primate | SC | 0.5 mg/kg | ≤ 0.5 | 0.95 |

Clinical Pharmacokinetics

A first-in-human, double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study was conducted in 48 healthy adult participants with prior experience with psychedelic compounds.[2][4] RE104 was administered subcutaneously at doses ranging from 5 mg to 40 mg.[2]

Following SC administration, RE104 was rapidly converted to its active metabolite, 4-OH-DiPT. [5] The median Tmax for 4-OH-DiPT ranged from 1.0 to 1.25 hours across the different dose groups.[2][6] The mean plasma half-life of 4-OH-DiPT ranged from 2.72 to 4.12 hours.[2][6] The pharmacokinetics of RE104 appeared to be linear at the doses examined, with exposure (Cmax and AUC) increasing with the dose.[2][6]

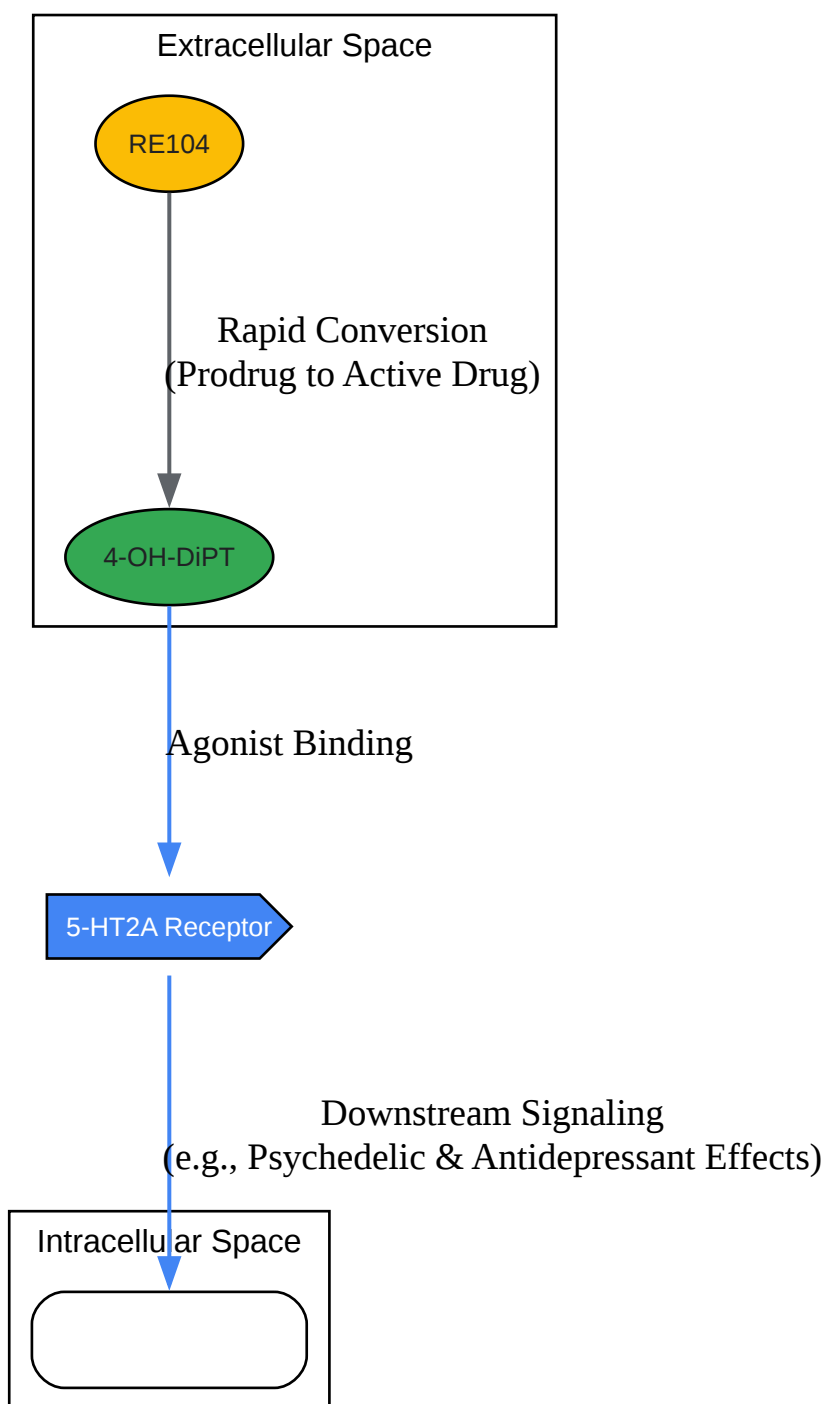
Table 2: Clinical Pharmacokinetic Parameters of 4-OH-DiPT following Subcutaneous RE104 Administration in Healthy Volunteers

| Dose Group | Median Tmax (h) | Mean t½ (h) |
|--------------|-----------------|-------------|
| 5 mg - 40 mg | 1.0 - 1.25 | 2.72 - 4.12 |

Pharmacodynamics

Mechanism of Action

RE104 is a prodrug that is rapidly converted to 4-OH-DiPT, which is a non-selective serotonin receptor agonist.^[7] The antidepressant and psychedelic effects of 4-OH-DiPT are primarily mediated through its agonist activity at the serotonin 2A (5-HT_{2A}) receptor.^{[8][9][10]} The activation of 5-HT_{2A} receptors is a recognized target for the therapeutic effects of psychedelic compounds.^[8] While 4-OH-DiPT also acts on other serotonin receptors, it shows a lower potency for the 5-HT_{2C} receptor compared to the 5-HT_{2A} receptor.^[7]



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Mechanism of Action of RE104.

Pharmacodynamic Effects

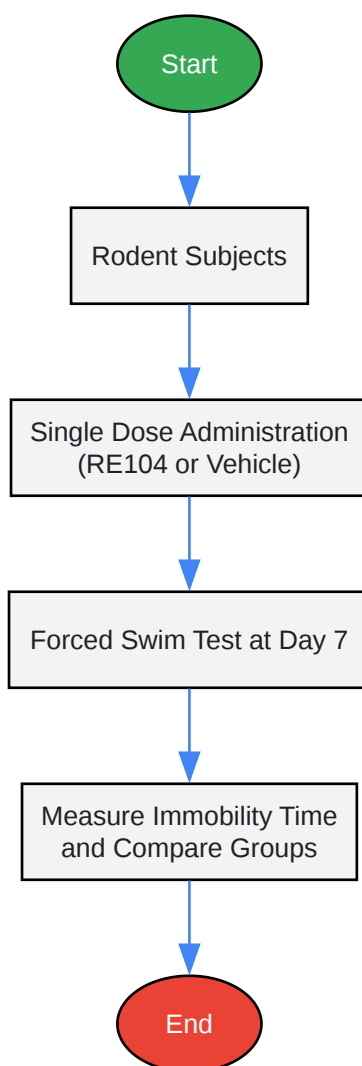
In preclinical studies, the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans, was used to assess the pharmacodynamic activity of RE104.[1] The intensity and time course of the HTR after RE104 administration closely mirrored the pharmacokinetic profile of 4-OH-DiPT, indicating a strong correlation between plasma concentration and pharmacodynamic effect.[1]

In the Phase 1 clinical trial, single subcutaneous doses of RE104 resulted in a psychoactive experience similar to psilocybin but with a shorter duration of 3 to 4 hours.[2][6] The intensity of the psychedelic experience was dose-dependent.[4] Plasma levels of 4-OH-DiPT correlated with subjective drug effects as measured by the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6]

Experimental Protocols

Preclinical Forced Swim Test

The antidepressant potential of RE104 was evaluated in a forced swim test in rodents.[1] A single dose of RE104 (1 mg/kg) was administered, and the mean immobility time was measured at 1 week post-dosing.[1] The results were compared to a vehicle control group.[1]



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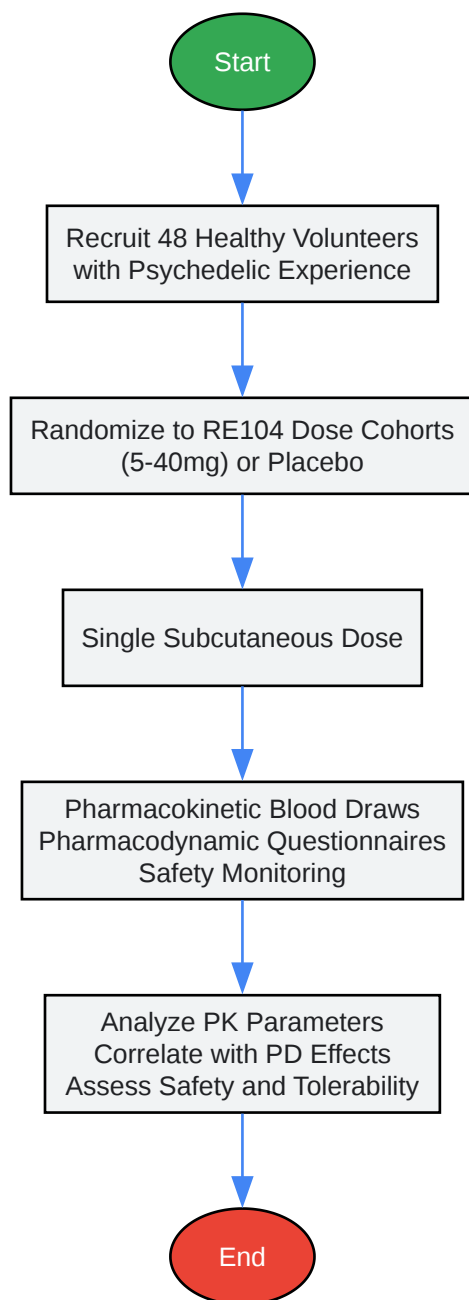
Preclinical Forced Swim Test Workflow.

Phase 1 Clinical Trial

The safety, tolerability, pharmacokinetics, and pharmacodynamics of RE104 were assessed in a double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study.[2]

- Participants: 48 healthy adult volunteers with a history of psychedelic use.[2]
- Design: 6 cohorts with single ascending subcutaneous doses of RE104 (5 mg to 40 mg) or placebo.[2]

- Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine the concentrations of RE104 and 4-OH-DiPT.[2][6]
- Pharmacodynamic Assessments: Subjective psychedelic effects were measured using the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6] Safety and tolerability were also monitored.[2]



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Phase 1 Clinical Trial Workflow.

Clinical Development

RE104 is currently in clinical development for the treatment of postpartum depression (PPD) and other neuropsychiatric conditions.[2][8] A Phase 2 clinical trial (RECONNECT) has evaluated the safety and efficacy of RE104 in patients with moderate to severe PPD.[9][11] The trial met its primary endpoint, demonstrating a statistically significant reduction in depressive symptoms.[8] Based on these positive results, a pivotal Phase 3 trial is being planned.[8]

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